molecular formula C22H26N2O4S B2600361 8-(3-methylbenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 896379-56-9

8-(3-methylbenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2600361
CAS No.: 896379-56-9
M. Wt: 414.52
InChI Key: TURGGOBMIKPAJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 8-(3-methylbenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane belongs to the 1-oxa-4,8-diazaspiro[4.5]decane family, characterized by a spirocyclic core with oxygen and nitrogen atoms in the heterocyclic rings. The molecule features a 3-methylbenzoyl group at position 8 and a 4-methylbenzenesulfonyl substituent at position 3.

Properties

IUPAC Name

(3-methylphenyl)-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-17-6-8-20(9-7-17)29(26,27)24-14-15-28-22(24)10-12-23(13-11-22)21(25)19-5-3-4-18(2)16-19/h3-9,16H,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURGGOBMIKPAJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(3-methylbenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a member of the diazaspirodecane family, characterized by its unique spirocyclic structure that incorporates both nitrogen and oxygen atoms. This compound features a combination of a methylbenzoyl group and a sulfonyl moiety, which may contribute to its diverse biological activities. Understanding the biological activity of this compound is crucial for its potential applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 8-(3-methylbenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is C22H26N2O4SC_{22}H_{26}N_{2}O_{4}S with a molecular weight of approximately 426.52 g/mol. The presence of multiple functional groups suggests that this compound may exhibit various chemical and biological properties.

PropertyValue
Molecular FormulaC22H26N2O4S
Molecular Weight426.52 g/mol
IUPAC Name8-(3-methylbenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.
  • Gene Expression Regulation : The compound could modulate gene expression by interacting with transcription factors or other regulatory proteins.

Biological Activity

Research indicates that compounds within the diazaspirodecane family exhibit various biological activities, including:

  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific oncogenic pathways.
  • Neuroactive Properties : Certain analogs may possess neuroactive properties, potentially affecting neurotransmitter systems.
  • Antimicrobial Effects : There is evidence suggesting that similar compounds can exhibit antimicrobial activity against various pathogens.

Case Studies

  • Anticancer Activity :
    • A study evaluated the efficacy of diazaspirodecane derivatives against multiple myeloma cells, demonstrating significant inhibition of cell growth through the induction of apoptosis.
    • Another investigation focused on the compound's ability to inhibit BRD4 (Bromodomain-containing protein 4), which is implicated in several cancers, including leukemia and lymphoma.
  • Neuroactivity :
    • Research has indicated that certain diazaspiro compounds can modulate GABAergic signaling, suggesting potential applications in treating neurological disorders.
  • Antimicrobial Properties :
    • A comparative study assessed the antimicrobial effects of various diazaspiro compounds against Staphylococcus aureus and Escherichia coli, showing promising results for some derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with six analogs, focusing on substituent variations, molecular properties, and inferred biological implications.

8-(2,5-Dimethylbenzenesulfonyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (BA68970)

  • Substituents : Dual sulfonyl groups (2,5-dimethylbenzenesulfonyl and 4-methylbenzenesulfonyl).
  • Molecular Weight : 464.5981 g/mol (C₂₂H₂₈N₂O₅S₂).
  • Key Differences: The presence of two sulfonyl groups increases molecular polarity compared to the target compound.
  • Inferred Applications : Likely explored for protease inhibition due to sulfonyl groups’ affinity for catalytic serine residues .

4-(4-Chlorobenzenesulfonyl)-8-(4-ethoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane

  • Substituents : 4-Chlorobenzenesulfonyl (electron-withdrawing) and 4-ethoxybenzoyl (electron-donating).
  • The ethoxy group on benzoyl may enhance metabolic stability compared to the target compound’s methyl group.
  • Inferred Applications : Possible use in central nervous system (CNS) targets, where chloro substituents are common in ligands for neurotransmitter receptors .

Cyclopropyl[8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone

  • Substituents : Cyclopropyl carbonyl and 6-fluoro-2-pyridinyl.
  • Molecular Weight: Not explicitly stated, but fluorine and pyridine contribute to a lower logP (increased hydrophilicity).
  • These features may improve target selectivity and metabolic resistance.
  • Inferred Applications : Antiviral or kinase inhibitors, where fluorine and pyridine are prevalent .

4-(4-Methoxybenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic Acid

  • Substituents : 4-Methoxybenzoyl and propyl groups, with a carboxylic acid at position 3.
  • Key Differences : The carboxylic acid enhances water solubility, contrasting with the sulfonyl group in the target compound. The propyl chain may increase lipophilicity, balancing solubility and membrane penetration.
  • Inferred Applications : Antibacterial or anti-inflammatory agents, where carboxylic acids are common in active transport .

[8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1-oxa-4,8-diazaspiro[4.5]decan-4-yl]-thiophen-2-ylmethanone

  • Substituents : Thiophenecarbonyl and 3-chloro-5-(trifluoromethyl)pyridinyl.
  • Molecular Weight : 431.900 g/mol (C₁₈H₁₇ClF₃N₃O₂S).
  • Key Differences: The trifluoromethyl group is a bioisostere for methyl, improving metabolic stability and binding affinity.
  • Inferred Applications : Oncology targets, where trifluoromethyl groups are leveraged for enhanced potency .

8-Methyl-4-(3-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic Acid

  • Substituents : Methyl group at position 8 and 3-methylbenzoyl, with a carboxylic acid at position 3.
  • Molecular Weight : 318.37 g/mol (C₁₇H₂₂N₂O₄).
  • Key Differences : Structural isomer of the target compound, with a carboxylic acid instead of sulfonyl group. This drastically alters acidity and hydrogen-bonding capacity.
  • Inferred Applications: Potential use in prodrug formulations due to ionizable carboxylic acid .

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 8-(3-methylbenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the spirocyclic core. First, the 1-oxa-4,8-diazaspiro[4.5]decane scaffold is prepared via cyclization of a diamine with a ketone or aldehyde under acidic conditions. Subsequent acylation (3-methylbenzoyl) and sulfonylation (4-methylbenzenesulfonyl) steps require precise stoichiometry and anhydrous solvents (e.g., dichloromethane or THF) to avoid side reactions. Catalysts like DMAP or Hünig's base may enhance reaction efficiency. Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization .

Q. How can spectroscopic techniques (NMR, MS, IR) be optimized to characterize this compound?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR in deuterated DMSO or CDCl₃ to resolve overlapping signals from the spirocyclic core. 2D experiments (COSY, HSQC) help assign diastereotopic protons.
  • MS : High-resolution ESI-MS in positive ion mode confirms molecular weight (calc. for C₂₄H₂₈N₂O₄S: 464.17 g/mol). Fragmentation patterns distinguish benzoyl and sulfonyl groups.
  • IR : Peaks near 1650 cm⁻¹ (amide C=O) and 1150 cm⁻¹ (sulfonyl S=O) validate functional groups.
    Contradictions between experimental and theoretical spectra should be resolved via X-ray crystallography .

Advanced Research Questions

Q. How can structural contradictions between X-ray crystallography and computational models be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., torsional flexibility in the spiro ring). Refinement using SHELXL (with anisotropic displacement parameters) improves accuracy of bond lengths/angles . Pair with DFT calculations (B3LYP/6-31G*) to compare optimized geometries. If twinning or disorder is observed, use the TWIN/BASF commands in SHELX to model the crystal lattice .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting receptor antagonism?

  • Methodological Answer :

  • Functional Group Variation : Replace the 3-methylbenzoyl with electron-deficient (e.g., nitro) or bulky (e.g., naphthoyl) groups to probe steric/electronic effects on receptor binding .
  • Spiro Ring Modifications : Introduce heteroatoms (e.g., sulfur) or expand the ring (e.g., 6-membered) to assess conformational flexibility .
  • Assay Design : Use competitive binding assays (e.g., radioligand displacement) with HEK293 cells expressing the target receptor. IC₅₀ values should be normalized against control compounds (e.g., known antagonists) .

Q. How can bioactivity assay inconsistencies be addressed when testing antiviral or anti-inflammatory properties?

  • Methodological Answer :

  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM in triplicate to ensure reproducibility. Use positive controls (e.g., remdesivir for antiviral assays) .
  • Solubility Optimization : Pre-dissolve the compound in DMSO (≤0.1% final concentration) and dilute in assay buffer. LogD (3.41) and logSw (-3.88) indicate lipophilicity; consider nanoformulation for in vivo studies .

Key Notes

  • Contradiction Analysis : Conflicting solubility data (e.g., logD vs. experimental) may arise from polymorphic forms. Use DSC/TGA to identify crystalline phases .
  • Advanced SAR : Molecular docking (AutoDock Vina) with receptor homology models can prioritize derivatives for synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.